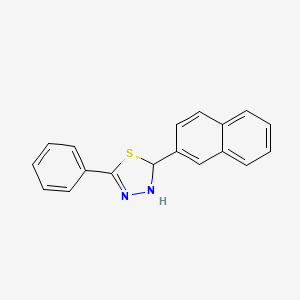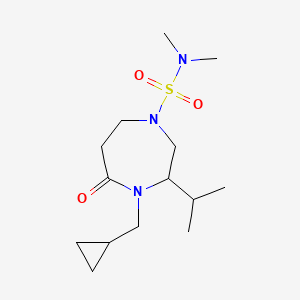![molecular formula C15H16N2O3S2 B5334268 ethyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5334268.png)
ethyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thioester derivative of ethyl 5-methyl-2-amino-3-thiophenecarboxylate and has a molecular weight of 365.46 g/mol.
科学的研究の応用
Ethyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been used in various scientific research applications such as:
1. Cancer Research: This compound has shown promising anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It induces apoptosis in cancer cells by activating the caspase pathway.
2. Anti-inflammatory Activity: this compound has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
3. Antimicrobial Activity: This compound has shown antimicrobial activity against various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
作用機序
The mechanism of action of ethyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. The antimicrobial activity of this compound is thought to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. In cancer cells, this compound induces apoptosis by activating the caspase pathway. It also inhibits the proliferation of cancer cells by blocking the cell cycle at the G2/M phase. Inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are inhibited by this compound by inhibiting the NF-κB pathway. The antimicrobial activity of this compound is thought to be due to its ability to disrupt the cell membrane of microorganisms.
実験室実験の利点と制限
The advantages of using ethyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate in lab experiments are its potential applications in various scientific research fields such as cancer research, anti-inflammatory activity, and antimicrobial activity. The limitations of using this compound are its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
For research on this compound include the development of novel anticancer therapeutics, investigation of anti-inflammatory activity, development of antimicrobial agents, and toxicity studies.
合成法
The synthesis of ethyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate involves the reaction of ethyl 5-methyl-2-amino-3-thiophenecarboxylate with 2-pyridinylthioacetic acid in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is then stirred at room temperature for several hours to obtain the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
特性
IUPAC Name |
ethyl 5-methyl-2-[(2-pyridin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-3-20-15(19)11-8-10(2)22-14(11)17-12(18)9-21-13-6-4-5-7-16-13/h4-8H,3,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFJJVNCIBJRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-[(4-cyclopentylpyrimidin-2-yl)amino]propyl}piperidin-4-ol](/img/structure/B5334189.png)
![N,N-dimethyl-4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B5334206.png)
![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5334229.png)
![3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5334232.png)
![3-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5334236.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methyl-3-biphenylyl)carbonyl]-3-piperidinol](/img/structure/B5334244.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5334257.png)


![2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile](/img/structure/B5334281.png)
![ethyl 4-({2-(2,3-dimethoxyphenyl)-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5334292.png)

![2-chloro-5-(3-methyl-5-oxo-4-{3-[(2-thienylcarbonyl)oxy]benzylidene}-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5334300.png)
![N-(2,4-dichlorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5334310.png)
